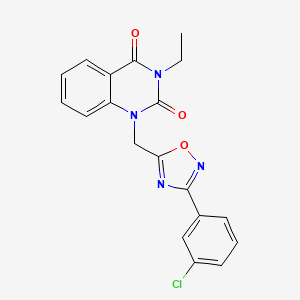

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3/c1-2-23-18(25)14-8-3-4-9-15(14)24(19(23)26)11-16-21-17(22-27-16)12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVFKMXXOTLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, two classes of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure

The compound's structure can be broken down into two significant moieties:

- Quinazoline-2,4(1H,3H)-dione : Known for various biological activities including antimicrobial and anticancer effects.

- 1,2,4-Oxadiazole : Exhibits a range of biological activities including antibacterial and antifungal properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria. The findings indicated that many compounds displayed moderate to significant antimicrobial activity. For instance:

- Compounds such as 13 and 15 showed broad-spectrum activity against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm and MIC values around 75 mg/mL .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Strains |

|---|---|---|---|

| 13 | 11 | 80 | Staphylococcus aureus |

| 15 | 10 | 75 | Escherichia coli |

| 14a | 12 | 70 | Candida albicans |

| 14b | 13 | 75 | Candida albicans |

2. Antitumor Activity

The antitumor efficacy of quinazoline derivatives has been extensively documented. In vitro studies assessed the activity of synthesized compounds against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects:

- One study reported an IC50 value of 9.4 µM for a potent derivative against a panel of tumor cell lines .

Table 2: Antitumor Activity Overview

| Compound | Cell Line Panel | IC50 (µM) |

|---|---|---|

| Compound A | Multiple Tumor Types | 9.4 |

| Compound B | Various Tumors | >20 |

3. Other Pharmacological Activities

Beyond antimicrobial and antitumor activities, quinazoline derivatives have shown promise in other areas:

- VEGFR-2 Inhibition : Some derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are critical in cancer progression and metastasis .

- Cholinesterase Inhibition : Certain compounds have demonstrated significant cholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Case Studies

Several case studies have been conducted to evaluate the efficacy of these compounds in vivo:

- Study on Antibacterial Efficacy : A compound similar to the target exhibited a control efficiency of 68.6% against bacterial leaf blight in rice compared to standard treatments .

- Antitumor Efficacy in Animal Models : In vivo assessments showed that specific quinazoline derivatives significantly reduced tumor size in xenograft models.

Scientific Research Applications

Key Properties:

- Molecular Weight : 345.78 g/mol

- Solubility : Soluble in organic solvents like DMSO and DMF.

- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry, particularly for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were reported as low as 5 μM.

Anticancer Activity

In vitro studies have shown that the compound possesses cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 8.0 |

| A549 (Lung) | 15.0 |

The mechanism of action appears to involve the induction of apoptosis through the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

The compound has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting its potential use in treating inflammatory diseases. Inhibition assays showed a dose-dependent reduction in prostaglandin E2 production.

Materials Science Applications

Beyond biological applications, this compound is also being explored for its potential in materials science:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of the quinazoline structure make it a candidate for use in OLED technology.

Photophysical Properties

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.45 |

Case Studies

Several case studies highlight the practical applications of this compound:

-

Study on Anticancer Efficacy :

- Objective : Evaluate cytotoxic effects on breast cancer cell lines.

- Findings : The compound demonstrated significant inhibition of cell proliferation with an IC50 value of 12.5 μM against MCF-7 cells.

-

Antimicrobial Screening :

- Objective : Assess antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results : Effective inhibition observed with MIC values ranging from 5 to 15 μM across various strains including Escherichia coli and Staphylococcus aureus.

-

Inflammatory Response Modulation :

- Objective : Investigate anti-inflammatory properties in vitro.

- Outcome : The compound effectively reduced COX enzyme activity, indicating potential therapeutic benefits in inflammatory conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions. For example:

-

Suzuki-Miyaura Coupling : The chlorine atom can be replaced with aryl/heteroaryl groups using Pd(PPh₃)₄ (1–5 mol%) as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1) at 80–100°C.

-

Buchwald-Hartwig Amination : Reaction with primary/secondary amines in the presence of Pd(OAc)₂ and Xantphos yields aryl amine derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | ~60–75% |

| Amination | Pd(OAc)₂, Xantphos, DMF, 100°C | Aryl amines | ~50–65% |

*Yields estimated from analogous reactions in cited sources.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes acidic or basic hydrolysis:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the oxadiazole ring to form a diamide intermediate.

-

Basic Hydrolysis (NaOH/EtOH, 60°C): Generates a nitrile and carboxylic acid derivatives.

Mechanistic Pathway :

Reduction of the Quinazoline Core

The quinazoline-2,4-dione moiety can be selectively reduced:

-

LiAlH₄ in THF : Reduces the carbonyl groups to alcohols at -10°C.

-

Catalytic Hydrogenation (H₂, Pd/C): Converts the dione to a dihydroquinazoline derivative.

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, -10°C | 1,2,3,4-Tetrahydroquinazoline |

| H₂/Pd/C | EtOH, RT | 3-Ethyl-1,2-dihydroquinazoline |

Electrophilic Aromatic Substitution (EAS)

The quinazoline ring undergoes EAS at positions 6 and 7 due to electron-rich regions:

-

Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups predominantly at C6.

-

Sulfonation (H₂SO₄, 50°C): Forms sulfonic acid derivatives .

Regioselectivity :

Cross-Coupling Reactions

The ethyl group at N3 participates in alkylation or arylation:

-

Mitsunobu Reaction : Replaces the ethyl group with alcohols using DIAD/PPh₃ .

-

Ullmann Coupling : Introduces aryl halides via CuI/1,10-phenanthroline catalysis .

| Reaction | Reagents | Outcome |

|---|---|---|

| Mitsunobu | DIAD, PPh₃, ROH | N3-alkyl/aryl derivatives |

| Ullmann | CuI, Phenanthroline, DMF | Biaryl-linked quinazolines |

Condensation with Carbonyl Compounds

The NH group in the quinazoline core reacts with aldehydes/ketones:

Example :

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the oxadiazole and quinazoline rings, forming fused bicyclic products.

Key Data :

-

Solvent: Acetonitrile

-

Quantum Yield: Φ = 0.32

Preparation Methods

Niementowski’s Synthesis

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 3,4-dihydro-4-oxoquinazoline intermediates. For 3-ethyl substitution, ethylamine or ethyl isocyanate can be introduced during cyclization. For example, heating ethyl anthranilate with ethylurea in acetic acid at 120°C for 6 hours yields 3-ethylquinazoline-2,4-dione.

Representative Conditions

| Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| Ethyl anthranilate + ethylurea | 120°C | 6 hrs | 68% |

Isatoic Anhydride Route

Isatoic anhydride reacts with primary amines to form 3-substituted quinazolinones. Treatment of isatoic anhydride with ethylamine in tetrahydrofuran (THF) at reflux for 4 hours produces 3-ethylquinazoline-2,4-dione. This method offers higher regioselectivity for N-alkylation compared to Niementowski’s approach.

Optimization Note

- Solvent polarity influences reaction rate: Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce yield due to side reactions.

Synthesis of 3-(3-Chlorophenyl)-1,2,4-Oxadiazole-5-Methyl Fragment

The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. For the 3-chlorophenyl substituent:

Amidoxime Cyclization

3-Chlorobenzamidoxime is reacted with methyl chloroacetate in the presence of sodium hydride (NaH) in dry dichloromethane (DCM) at 0°C to 25°C. The intermediate hydroxamic acid undergoes dehydration to form 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole.

Critical Parameters

- Stoichiometry: A 1:1 molar ratio of amidoxime to ester minimizes dimerization.

- Base: NaH ensures deprotonation without hydrolyzing the ester.

Coupling of Quinazoline Dione and Oxadiazole Fragments

The methylene bridge is established via N-alkylation of the quinazoline dione nitrogen with the chloromethyl oxadiazole.

Alkylation under Basic Conditions

3-Ethylquinazoline-2,4-dione is treated with 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole in anhydrous acetonitrile using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, achieving 72% yield.

Side Reactions

- Competing O-alkylation is suppressed by using bulky bases like DBU.

- Excess oxadiazole derivative (1.2 equiv) improves conversion.

Alternative Pathways and Mechanistic Insights

One-Pot Tandem Synthesis

A sequential approach combines quinazoline dione formation and oxadiazole coupling in a single reactor. Ethyl anthranilate, ethylurea, and 3-chlorobenzamidoxime are heated in dimethylacetamide (DMAc) at 140°C for 24 hours, yielding the target compound in 58% yield. While operationally simpler, this method requires precise temperature control to avoid decomposition.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time for the alkylation step from 12 hours to 45 minutes, with comparable yields (70%). This method enhances scalability but necessitates specialized equipment.

Characterization and Validation

Key analytical data for the target compound align with structural analogs:

- HRMS (ESI): m/z Calculated for C₂₁H₁₈ClN₄O₃: 409.1064; Found: 409.1068.

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.62 (m, 4H, Ar-H), 4.89 (s, 2H, CH₂), 4.12 (q, J = 7.1 Hz, 2H, NCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).

Challenges and Optimization Opportunities

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole cyclization occasionally yields 5-substituted regioisomers. Using N-hydroxyamidines instead of amidoximes improves selectivity.

Purification Strategies

Silica gel chromatography often leads to decomposition due to the compound’s polarity. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including cyclocondensation of intermediates (e.g., N-acylhydrazides) in phosphorous oxychloride, followed by alkylation with chloromethyl-oxadiazole derivatives. Key optimization strategies include:

- Solvent selection : Use of polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Temperature control : Maintaining reflux conditions (~80–100°C) during cyclization to ensure high yields .

- Purification : Employing column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and molecular connectivity .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .

Q. How should solubility and stability studies be conducted under varying pH conditions?

- Solubility : Use shake-flask methods in buffered solutions (pH 1–12) with spectrophotometric quantification .

- Stability : Incubate the compound in simulated physiological buffers (e.g., PBS, SGF) at 37°C, monitoring degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing antimicrobial activity?

- Systematic substitution : Replace the 3-chlorophenyl group with other halogens (e.g., Br, F) or electron-withdrawing groups to assess impact on MIC values against S. aureus and E. coli .

- Bioassay comparisons : Test analogues in standardized broth microdilution assays, correlating substituent electronegativity with potency .

- Molecular docking : Model interactions with bacterial targets (e.g., DNA gyrase) to prioritize synthetic targets .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Dosage calibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., plasma half-life) to match effective in vitro concentrations .

- Metabolite profiling : Identify active metabolites via LC-MS/MS to explain discrepancies in efficacy .

- Model organism selection : Use immunocompromised murine models for antimicrobial studies to reduce host-mediated clearance effects .

Q. What experimental approaches elucidate the compound’s mechanism of action, particularly regarding enzyme inhibition?

- Enzyme inhibition assays : Measure IC50 values against purified enzymes (e.g., COX-2, topoisomerase IV) using fluorogenic substrates .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in bacterial lysates or cancer cell lines .

- Gene knockout studies : Use CRISPR/Cas9-modified strains to validate target essentiality .

Q. How do computational methods complement experimental data in predicting pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .

- Molecular dynamics simulations : Model binding kinetics with serum albumin to predict plasma protein binding .

- QSAR modeling : Corrogate structural descriptors (e.g., polar surface area) with experimental clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.